N-(4-(Aminomethyl)phenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOGBIMJARNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589623 | |
| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-73-0 | |
| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(aminomethyl)phenyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, properties, and applications of NAMPA-HCl and related compounds:
Research and Patent Landscape
- NAMPA-HCL: Limited patent activity compared to paracetamol (89,500 exact matches in patents) , but critical in niche biochemical applications.
Biological Activity
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride, also known as 2-[4-(aminomethyl)phenyl]acetamide hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by an aminomethyl group attached to a phenyl ring, which is further linked to an acetamide moiety. The synthesis of this compound typically involves several steps, including the acylation of aminomethylphenol derivatives under controlled conditions to ensure high yield and purity .
Biological Activity
Pharmacological Properties
- Analgesic and Anti-inflammatory Effects : Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. It has been shown to interact with various biological pathways that may contribute to its therapeutic effects .
- CNS Activity : The compound's ability to penetrate biological membranes suggests potential central nervous system (CNS) activity. This characteristic makes it a candidate for further studies in neuropharmacology .
- Enzyme Interaction : this compound serves as a substrate in studies investigating enzyme activity and specificity. Preliminary findings suggest it may inhibit certain enzymes involved in inflammatory processes, although comprehensive pharmacokinetic and pharmacodynamic profiles are still needed .
The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, it has been observed to affect pain modulation pathways, which could explain its analgesic effects .
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Case Study 1 : A study evaluated the compound's effect on inflammatory markers in a rat model of arthritis. Results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .
- Case Study 2 : In vitro studies have shown that this compound inhibits the activity of specific enzymes involved in pain pathways, suggesting its role in pain management therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Aminophenyl)acetamide | Amino group on phenyl ring | Lacks the aminomethyl substitution |
| N,N-Dimethyl-4-aminobenzamide | Dimethyl substitution on nitrogen | Increased lipophilicity compared to target |
| 4-Aminoacetophenone | Contains acetophenone structure | No acetamide functionality |
| N-(2-Aminophenyl)acetamide | Amino group at ortho position | Different positional isomer affecting activity |
This compound stands out due to its specific substitution pattern that influences its biological activity and solubility characteristics compared to these similar compounds .
Q & A
Basic: What analytical methods are recommended to confirm the structural identity of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride?
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify proton and carbon environments. For example, aromatic protons in synthesized analogs typically appear at δ 6.8–7.5 ppm, while methyl groups in acetamide moieties resonate at δ 2.1–2.3 ppm .
- High-Performance Liquid Chromatography (HPLC): Assess purity via retention time consistency (e.g., 1.05–1.21 minutes for related compounds) and ensure ≥98% purity .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight accuracy (e.g., m/z 244.1 [M+H] for derivatives) with deviations <5 ppm .
Table 1: Representative Analytical Data for Structural Confirmation
| Parameter | Example Values | Reference |
|---|---|---|
| H NMR (δ ppm) | 2.1–2.3 (CH), 6.8–7.5 (Ar-H) | |
| HPLC Retention Time | 1.05–1.21 minutes | |
| HRMS Accuracy | Δ <5 ppm |
Advanced: How can researchers optimize synthetic yields of N-(4-(Aminomethyl)phenyl)acetamide derivatives while minimizing impurities?
Answer:
Optimization strategies include:
- Reagent Stoichiometry: Use a 1.2:1 molar ratio of aminomethylphenyl precursor to acylating agent to reduce unreacted starting material .
- Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and side-product formation .
- Purification Techniques: Employ recrystallization (e.g., aqueous methanol) or column chromatography (silica gel, CHCl/MeOH gradient) to isolate high-purity solids (>95%) .
Table 2: Yield Optimization Case Study
| Derivative | Reaction Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Compound 31 | 70 | 92 | 99 |
| Compound 36 | 80 | 90 | 98 |
| Compound 37 | 60 | 56 | 97 |
| Data adapted from |
Advanced: How should researchers address contradictions in NMR data between synthesized batches of N-(4-(Aminomethyl)phenyl)acetamide analogs?
Answer:
Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigation steps:
- Deuterated Solvents: Use consistent solvents (e.g., DMSO-d or CDCl) to avoid solvent-induced shifts .
- Impurity Profiling: Perform LC-MS to detect trace by-products (e.g., des-acetyl intermediates) .
- Variable Temperature NMR: Resolve dynamic equilibria (e.g., keto-enol tautomerism) by collecting spectra at 25°C and 50°C .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of fine particulates .
- Waste Disposal: Neutralize acidic residues (e.g., HCl by-products) with sodium bicarbonate before disposal .
Advanced: How can researchers design assays to evaluate the bioactivity of N-(4-(Aminomethyl)phenyl)acetamide derivatives?
Answer:
- Target Selection: Prioritize targets with structural relevance (e.g., kallikrein-related peptidase 6 inhibition, as seen in analogs) .
- Assay Conditions: Use enzyme-linked immunosorbent assays (ELISA) or fluorogenic substrates at pH 7.4 (physiological buffer) .
- Data Interpretation: Compare IC values against positive controls (e.g., reference inhibitors) and validate via dose-response curves .
Table 3: Example Bioactivity Data for Analogs
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| 31 | Kallikrein-6 | 0.45 |
| 36 | Kallikrein-6 | 0.78 |
| Data adapted from |
Advanced: What computational methods support the rational design of N-(4-(Aminomethyl)phenyl)acetamide derivatives?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., kallikrein-6) .
- QSAR Modeling: Correlate substituent electronic effects (Hammett σ values) with bioactivity .
- ADMET Prediction: Estimate pharmacokinetic properties (e.g., logP, solubility) via tools like SwissADME .
Basic: How should researchers validate the purity of this compound for publication?
Answer:
- Triangulate Methods: Combine HPLC (≥98% purity), HRMS (exact mass match), and elemental analysis (C, H, N within ±0.4% theoretical) .
- Batch Consistency: Analyze ≥3 independent syntheses to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
